Hexamethylene diisocyanate appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon.

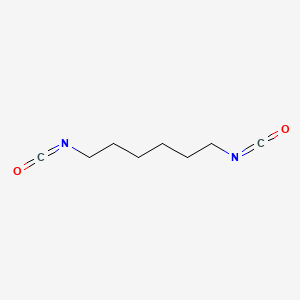

Hexamethylene diisocyanate is a diisocyanate compound with the two isocyanates linked by a hexane-1,6-diyl group. It has a role as a hapten and an allergen.

Hexamethylene diisocyanate is used as a polymerizing agent in polyurethane paints and coatings. Acute (short-term) exposure to high concentrations of hexamethylene diisocyanate in humans can cause pulmonary edema, coughing, and shortness of breath. Hexamethylene diisocyanate is also extremely irritating to the eyes, nose, and throat. Human studies have suggested that chronic (long-term) exposure to hexamethylene diisocyanate may cause chronic lung problems. Animal studies have reported respiratory effects from chronic inhalation exposure and skin irritation and sensitization from dermal exposure to hexamethylene diisocyanate. No information is available on the reproductive, developmental, or carcinogenic effects of hexamethylene diisocyanate in humans. EPA has not classified hexamethylene diisocyanate for carcinogenicity.

Hexamethylene diisocyanate, also known as HDI, is a chemical compound of cyanide and an aliphatic diisocyanate. Aliphatic diisocyanates are used in special applications, such as enamel coatings which are resistant to abrasion and degradation from ultraviolet light. These properties are particularly desirable in, for instance, the exterior paint applied to aircraft. (L574)

C8H12N2O2

OCN-(CH2)6-NCO

Hexamethylene diisocyanate

CAS No.: 88357-62-4

Cat. No.: VC14499141

Molecular Formula: C8H12N2O2

C8H12N2O2

OCN-(CH2)6-NCO

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88357-62-4 |

|---|---|

| Molecular Formula | C8H12N2O2 C8H12N2O2 OCN-(CH2)6-NCO |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | 1,6-diisocyanatohexane |

| Standard InChI | InChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2 |

| Standard InChI Key | RRAMGCGOFNQTLD-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCN=C=O)CCN=C=O |

| Boiling Point | 491 °F at 760 mmHg (NTP, 1992) 213 °C (415 °F) BP: 121-122 °C at 9 mm Hg 255 °C 415 °F |

| Colorform | Liquid Clear, colorless to slightly yellow liquid Oil |

| Flash Point | 284 °F (NTP, 1992) 140 °C o.c. 284 °F |

| Melting Point | -67 °F (NTP, 1992) -67 °C (-89 °F) -67 °C -89 °F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Hexamethylene diisocyanate (HDI) is an aliphatic diisocyanate with the systematic IUPAC name 1,6-diisocyanatohexane. Its molecular formula, , corresponds to a molar mass of 168.2 g/mol . The compound consists of a linear hexamethylene backbone terminated by two reactive isocyanate (-NCO) groups, which drive its polymerization with polyols to form polyurethanes.

Structural Isomerism and Conformational Challenges

While the primary structure of HDI is well-defined, computational analyses highlight conformational flexibility due to rotation around the central carbon-carbon bonds. Notably, PubChem CID 129707578 describes a structural variant, 2,2(4),4-trimethyl-1,6-diisocyanatohexane, with a higher molecular weight of 666.7 g/mol . This discrepancy underscores the existence of branched isomers, though the linear form remains industrially predominant.

2D and 3D Structural Limitations

Despite advances in computational chemistry, generating accurate 3D conformers for HDI remains challenging due to its flexibility and undefined stereocenters . Experimental techniques such as X-ray crystallography are preferred for resolving its spatial configuration.

Physicochemical Properties

HDI's reactivity and handling requirements are dictated by its physicochemical profile, summarized in Table 1.

Table 1: Key Physicochemical Properties of HDI

| Property | Value | Source |

|---|---|---|

| Boiling Point | 255°C (1013 hPa) | |

| Density | 1.047 g/cm³ (20°C) | |

| Vapor Pressure | 0.007 hPa (20°C) | |

| Flash Point | 130°C | |

| Explosion Limits | 0.9–9.5% (v/v) | |

| Melting Point | -67°C |

The low vapor pressure of HDI reduces airborne exposure risks under standard conditions, though heating during industrial processes can volatilize the compound, necessitating stringent ventilation controls .

Industrial Synthesis and Applications

Production Methods

HDI is synthesized via phosgenation of hexamethylenediamine, a process yielding high-purity diisocyanate. Modern non-phosgene routes, employing urea intermediates, are emerging to reduce environmental hazards .

Polyurethane Manufacturing

As a crosslinking agent, HDI reacts with polyols to form durable polyurethane elastomers and coatings. Its aliphatic structure confers UV stability, making it ideal for automotive clearcoats and aerospace applications .

Adhesive Formulations

HDI-based prepolymers enhance adhesion in composite materials, with applications in footwear, textiles, and automotive interiors. The compound’s reactivity allows tunable cure times, balancing processing efficiency and final product performance.

Toxicological Profile and Health Impacts

Respiratory Sensitization

Subcytotoxic HDI concentrations induce micelle formation, which airway epithelial cells internalize within 3 hours . Microarray analyses reveal upregulated expression of thioredoxin reductase, dihydrodiol dehydrogenase, TG interacting factor, and stanniocalcin, genes implicated in oxidative stress response and hydrocarbon detoxification .

Mechanisms of Thiol-Redox Disruption

HDI conjugates with glutathione, depleting cellular thiol reserves and triggering redox imbalance. Thioredoxin reductase upregulation represents a compensatory mechanism to restore homeostasis, though chronic exposure overwhelms these defenses, leading to inflammation and apoptosis .

Chronic Occupational Exposure

Epidemiological studies of garage workers exposed to HDI-based paints demonstrate altered pulmonary function, notably increased percent closing volume (%CV), a marker of small airway obstruction . The Agency for Toxic Substances and Disease Registry (ATSDR) derives a chronic inhalation minimal risk level (MRL) of based on these findings .

The U.S. Environmental Protection Agency (EPA) sets an inhalation reference concentration (RfC) of , aligning with ATSDR’s MRL . Notably, OSHA has not established a permissible exposure limit (PEL), relying instead on general industry standards for diisocyanates.

Hazard Classification

HDI is classified as toxic, irritant, and sensitizing under global harmonized system (GHS) criteria. Transport regulations designate it as UN 2281, requiring hazard class 6.1 labeling for international shipping .

Environmental Regulations

As a hazardous air pollutant (HAP) under the Clean Air Act, HDI emissions from wood furniture manufacturing are subject to National Emission Standards for Hazardous Air Pollutants (NESHAP) .

Emerging Research and Future Directions

Recent advances in in vitro models, such as the A549 and NCI-H292 cell lines, enable high-throughput screening of HDI’s genomic effects . Proteomic studies aim to identify novel biomarkers of exposure, while green chemistry initiatives seek to replace HDI with less toxic alternatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume